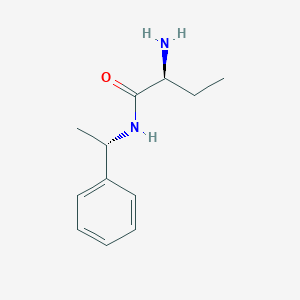
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method includes the reaction of (S)-2-aminobutyric acid with (S)-1-phenylethylamine under appropriate conditions to form the amide bond. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. For instance, Saccharomyces cerevisiae has been used to produce enantiopure (S)-2-aminobutyric acid, which can then be further reacted with (S)-1-phenylethylamine to yield the desired compound .
化学反応の分析
Types of Reactions
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
科学的研究の応用
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
(S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide.
(S)-1-Phenylethylamine: Another precursor used in the synthesis.
Levetiracetam: A pharmaceutical compound with a similar chiral structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral targets makes it valuable in various applications, particularly in the development of enantiomerically pure pharmaceuticals .
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 |
InChIキー |
FTHQZSQBOAQFHK-ONGXEEELSA-N |
異性体SMILES |
CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N |
正規SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



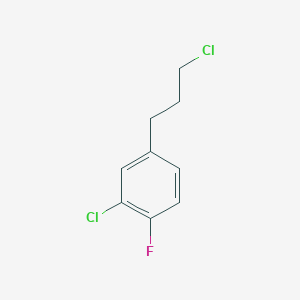
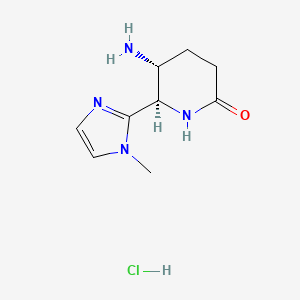

![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)

![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
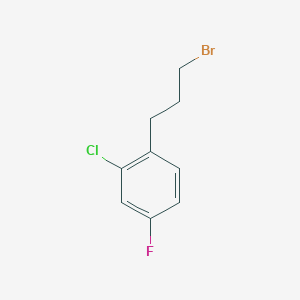
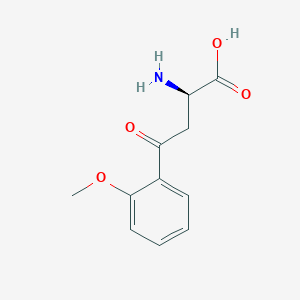
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

